1-Methylthioguanine
Descripción general
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La MetioGuanina puede sintetizarse a través de varios métodos, incluyendo la síntesis de guanidina catalizada por metales de transición basada en métodos clásicos, la reacción de guanilación catalítica de aminas con carbodiimidas y las reacciones de guanilación/ciclización catalíticas en tándem . Estos métodos implican la formación de enlaces C–N y son cruciales para la preparación de guanidinas multisustituidas .
Métodos de producción industrial
La producción industrial de MetioGuanina implica formulaciones de liberación controlada y nanoformulaciones para mejorar el tratamiento basado en el objetivo . Estos métodos han mostrado resultados prometedores en ensayos clínicos para la enfermedad inflamatoria intestinal y otras afecciones .
Análisis De Reacciones Químicas
Tipos de reacciones
La MetioGuanina se somete a diversas reacciones químicas, entre ellas:
Oxidación: La MetioGuanina puede oxidarse para formar diferentes metabolitos.
Reducción: Las reacciones de reducción pueden convertir la MetioGuanina en sus formas activas.
Sustitución: Las reacciones de sustitución pueden modificar la estructura de la MetioGuanina para mejorar su eficacia.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen la hipoxantina-guanina fosforribosiltransferasa (HGPRTase) y la tiopurina S-metiltransferasa (TPMT) . Estas enzimas juegan un papel crucial en el metabolismo y la activación de la MetioGuanina.
Productos principales formados
Los productos principales formados a partir de estas reacciones incluyen el ácido 6-tioguanílico (TGMP), que alcanza altas concentraciones intracelulares a dosis terapéuticas . Otros productos incluyen los nucleótidos de 6-tioguanina (6-TGN), que son citotóxicos para las células .
Aplicaciones Científicas De Investigación
La MetioGuanina tiene una amplia gama de aplicaciones de investigación científica, entre ellas:
Química: Utilizado como compuesto modelo para estudiar los análogos de purina y sus reacciones.
Biología: Investigado por su papel en la interrupción del ADN y el ARN y sus efectos en los procesos celulares.
Medicina: Utilizado en el tratamiento de diversas formas de leucemia y otros cánceres
Mecanismo De Acción
La MetioGuanina ejerce sus efectos compitiendo con la hipoxantina y la guanina por la enzima hipoxantina-guanina fosforribosiltransferasa (HGPRTase) . Se convierte en ácido 6-tioguanílico (TGMP), que se incorpora al ADN durante la fase de síntesis (fase S) de la célula, deteniendo el desarrollo y la división normales . Además, inhibe la proteína de unión a GTP Rac1, que regula la vía Rac/Vav .
Comparación Con Compuestos Similares
La MetioGuanina es parte de la familia de las tiopurinas, que incluye la azatioprina y la mercaptopurina . En comparación con estos compuestos, la MetioGuanina tiene una mayor eficacia y una acción más rápida . Es única en su capacidad de interrumpir el ADN y el ARN, lo que la convierte en un potente agente antineoplásico .
Lista de compuestos similares
- Azatioprina
- Mercaptopurina
- 6-tioguanina
Conclusión
La MetioGuanina es un compuesto versátil con aplicaciones significativas en medicina, química e industria. Su mecanismo de acción único y su capacidad de someterse a diversas reacciones químicas lo convierten en una herramienta valiosa en la investigación científica y los tratamientos terapéuticos.
Actividad Biológica
1-Methylthioguanine (1-MTG) is a derivative of thioguanine, a purine analogue that plays a significant role in the pharmacological treatment of various malignancies, particularly in the context of leukemia and inflammatory bowel diseases (IBD). This article explores the biological activity of 1-MTG, focusing on its mechanisms of action, therapeutic applications, safety profiles, and relevant case studies.
1-MTG exerts its biological effects primarily through its metabolism and incorporation into nucleic acids. The compound is activated intracellularly by hypoxanthine-guanine phosphoribosyltransferase (HPRT) to form 6-methylthioguanine nucleotides (6-MTGN), which can be incorporated into DNA and RNA. This incorporation leads to:
- Inhibition of DNA synthesis : 6-MTGN interferes with DNA replication and repair mechanisms, ultimately inducing apoptosis in rapidly dividing cells.
- Immunosuppression : The metabolites inhibit lymphocyte proliferation by affecting GTPase activity, which is crucial for T-cell function and immune response regulation .
Pharmacogenetics and Variability in Response
The enzyme thiopurine S-methyltransferase (TPMT) plays a critical role in the metabolism of thiopurines, including 1-MTG. Genetic polymorphisms in TPMT can lead to significant variability in patient responses to thiopurines:
- High TPMT activity : Patients with high TPMT activity may experience reduced efficacy due to rapid metabolism of active metabolites.
- Low TPMT activity : Conversely, patients with low TPMT activity are at increased risk for toxicity due to accumulation of active metabolites .
Therapeutic Applications
1-MTG is primarily utilized in the treatment of:
- Acute lymphoblastic leukemia (ALL) : It is often used as part of combination chemotherapy regimens.
- Inflammatory bowel disease (IBD) : It serves as a second-line agent for patients who do not tolerate conventional thiopurines like azathioprine or mercaptopurine .
Safety Profile
The safety profile of 1-MTG has been assessed through various studies, particularly focusing on its adverse effects:
- Common Adverse Effects : These include myelosuppression, hepatotoxicity, and pancreatitis. In pediatric populations, studies have shown that 1-MTG can be a safer alternative for patients with prior thiopurine-induced pancreatitis .
- Long-term Risks : While short-term safety appears favorable, long-term studies are necessary to fully understand the risk of malignancies associated with prolonged use .
Case Study 1: Pediatric IBD Management
A retrospective study involving 36 children with IBD on 1-MTG revealed that it was well-tolerated compared to conventional therapies. The median dosage was 15 mg/day, with only five adverse events reported during follow-up. Notably, none of the patients who previously experienced pancreatitis from azathioprine had similar reactions while on 1-MTG .
Case Study 2: Adult Leukemia Treatment
In adult patients with ALL treated with combination chemotherapy including 1-MTG, significant improvements in remission rates were observed. However, close monitoring for myelosuppression was necessary due to the high risk associated with thiopurines .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of 1-MTG:
Propiedades
IUPAC Name |
2-amino-1-methyl-7H-purine-6-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5S/c1-11-5(12)3-4(9-2-8-3)10-6(11)7/h2H,1H3,(H2,7,10)(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUTXZSKZCQABC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)C2=C(N=CN2)N=C1N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937285 | |
Record name | 2-Imino-1-methyl-1,2,3,9-tetrahydro-6H-purine-6-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1320-87-2, 16714-57-1, 86243-64-3 | |
Record name | Guanine, methylthio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Purine-6-thione, 2-amino-1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016714571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methylthioguanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43405 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Imino-1-methyl-1,2,3,9-tetrahydro-6H-purine-6-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-Sarcin from aspergillus giganteus | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.